Propan-2-yl 2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-methylbut-2-enoate, also known as isopropyl 2-methyl-2-butenoate, is an organic compound with the molecular formula C7H12O2. It is an ester derived from the reaction of isopropanol and 2-methyl-2-butenoic acid. This compound is characterized by its fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-methylbut-2-enoate can be synthesized through the esterification reaction between isopropanol and 2-methyl-2-butenoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-methylbut-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isopropanol and 2-methyl-2-butenoic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Isopropanol and 2-methyl-2-butenoic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-methylbut-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Used as a flavoring agent and in the production of fragrances.
Mechanism of Action
The mechanism of action of propan-2-yl 2-methylbut-2-enoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug formulations or as a flavoring agent .
Comparison with Similar Compounds
Propan-2-yl 2-methylbut-2-enoate can be compared with other similar esters, such as:
Methyl 2-methylbut-2-enoate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-methylbut-2-enoate: Similar structure but with an ethyl group instead of an isopropyl group.
Butyl 2-methylbut-2-enoate: Similar structure but with a butyl group instead of an isopropyl group.
These compounds share similar chemical properties and reactivity but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups attached to the ester functional group.
Properties
CAS No. |
1325236-11-0 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
propan-2-yl 2-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3 |
InChI Key |
VUPBIVVRPJDWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.